

Technical Support Center: Mitigating the Endocrine-Disrupting Effects of Homosalate

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Compound of Interest

Compound Name: Homosalate

Cat. No.: B147027

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This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments related to the endocrine-disrupting effects of the UV filter, **homosalate**.

Frequently Asked Questions (FAQs)

Q1: What are the primary endocrine-disrupting mechanisms of **homosalate**?

A1: **Homosalate** is known to be a potential endocrine disruptor by interfering with multiple hormonal pathways.[1] In vitro studies have demonstrated that it possesses estrogenic, anti-androgenic, and anti-progestogenic activities.[2][3][4] It can also impact the thyroid hormone system.[5] The primary mechanisms include:

- **Estrogenic Activity:** **Homosalate** has been shown to bind to and activate estrogen receptors (ER), particularly ER α . This leads to the proliferation of estrogen-responsive human breast cancer cells (MCF-7).
- **Anti-Androgenic Activity:** It can act as an antagonist to the androgen receptor (AR), inhibiting the action of androgens like dihydrotestosterone.
- **Anti-Progestogenic Activity:** Studies have indicated that **homosalate** may interfere with progesterone receptor signaling.

- **Thyroid Disruption:** **Homosalate** has been observed to alter the expression of genes involved in thyroid function, such as thyroglobulin (TG) and thyroid peroxidase (TPO), in rat and human thyroid cells.

Q2: Which signaling pathways are known to be modulated by **homosalate**?

A2: Research suggests that **homosalate** can regulate intracellular signaling pathways involved in cell survival, proliferation, and invasion. Specifically, the PI3K/AKT and MAPK signaling pathways have been implicated in its effects on human trophoblast and breast cancer cells.

Q3: What are some common in vitro assays used to characterize the endocrine-disrupting effects of **homosalate**?

A3: A variety of in vitro assays are employed to screen for and characterize the endocrine-disrupting potential of chemicals like **homosalate**. These include:

- **Receptor Binding Assays:** To determine the affinity of **homosalate** for hormone receptors (e.g., ER, AR).
- **Reporter Gene Assays:** To measure the ability of **homosalate** to activate or inhibit hormone receptor-mediated gene transcription (e.g., using MDA-kb2 or HEK293 cell lines).
- **Cell Proliferation Assays:** To assess the effect of **homosalate** on the growth of hormone-dependent cell lines, such as the MCF-7 E-Screen assay for estrogenicity.
- **Steroidogenesis Assays:** To evaluate the impact of **homosalate** on hormone production.
- **Genotoxicity Assays:** To assess potential DNA damage, micronucleus formation, and clastogenic effects (e.g., Comet and Micronucleus assays).

Q4: Are there established experimental strategies to mitigate the endocrine-disrupting effects of **homosalate** in a research setting?

A4: In a research context, mitigation strategies focus on understanding the mechanism of action, which can inform the development of safer alternatives. This can be achieved by:

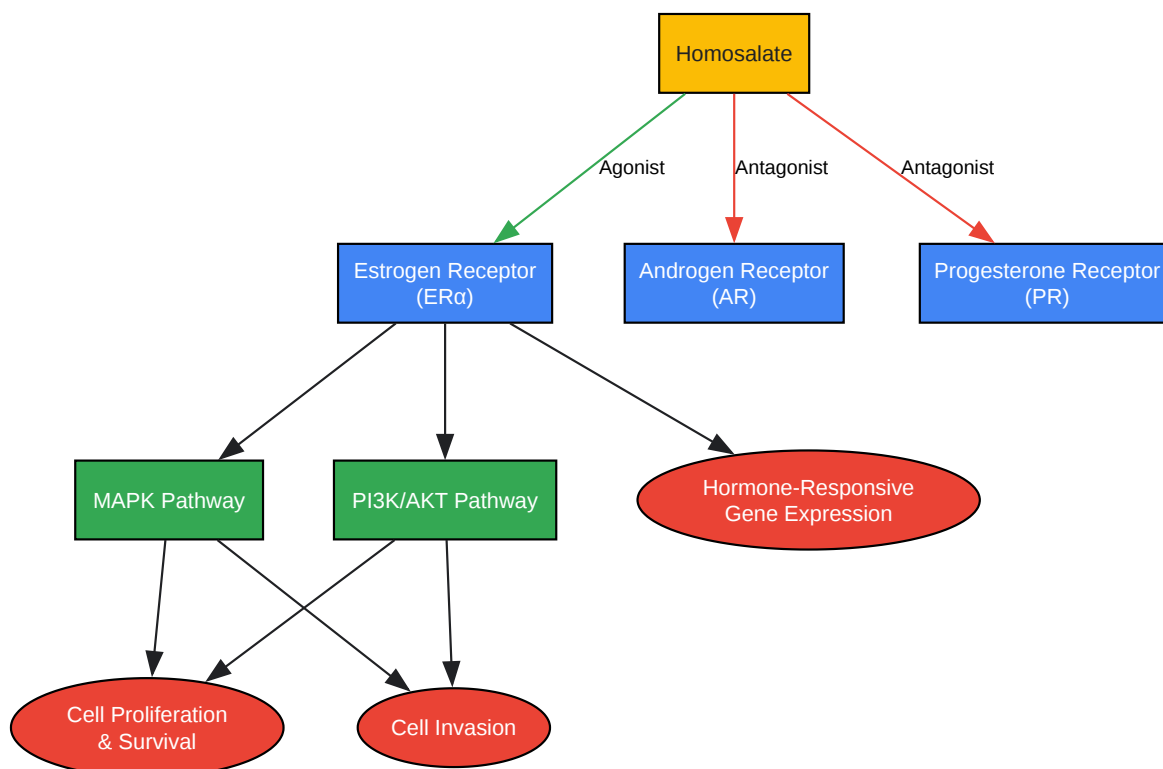
- **Co-treatment with Receptor Antagonists:** To confirm that the observed effects are receptor-mediated, experiments can be run with the co-administration of known antagonists for the estrogen receptor (e.g., Fulvestrant) or androgen receptor (e.g., Flutamide).
- **Inhibition of Signaling Pathways:** Using specific inhibitors for pathways like PI3K (e.g., Wortmannin) or MAPK/ERK (e.g., U0126) can help elucidate the downstream signaling cascades involved in **homosalate**'s activity.
- **Structure-Activity Relationship (SAR) Studies:** Investigating structurally similar compounds to identify the chemical moieties responsible for the endocrine activity can guide the design of new UV filters with a reduced side-effect profile.
- **Testing Alternative UV Filters:** The most direct mitigation strategy is to use alternative UV filters with lower or no endocrine activity. Mineral-based filters like zinc oxide and titanium dioxide are considered safer alternatives.

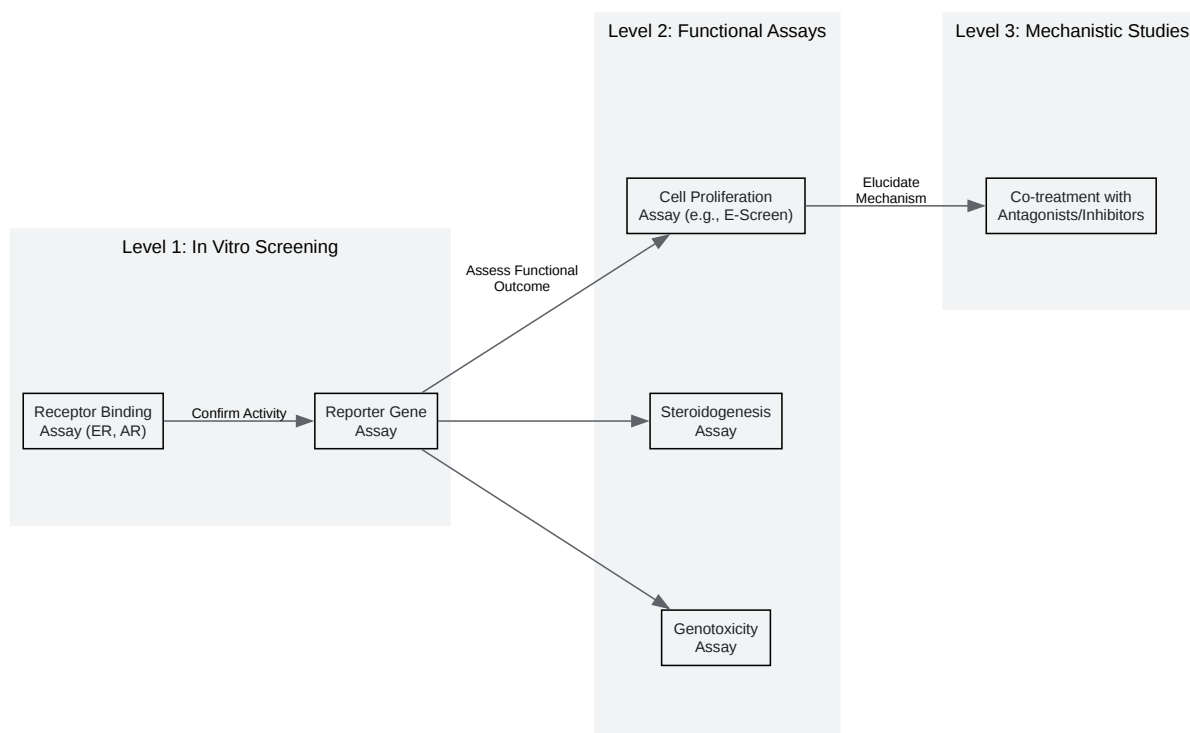
Quantitative Data Summary

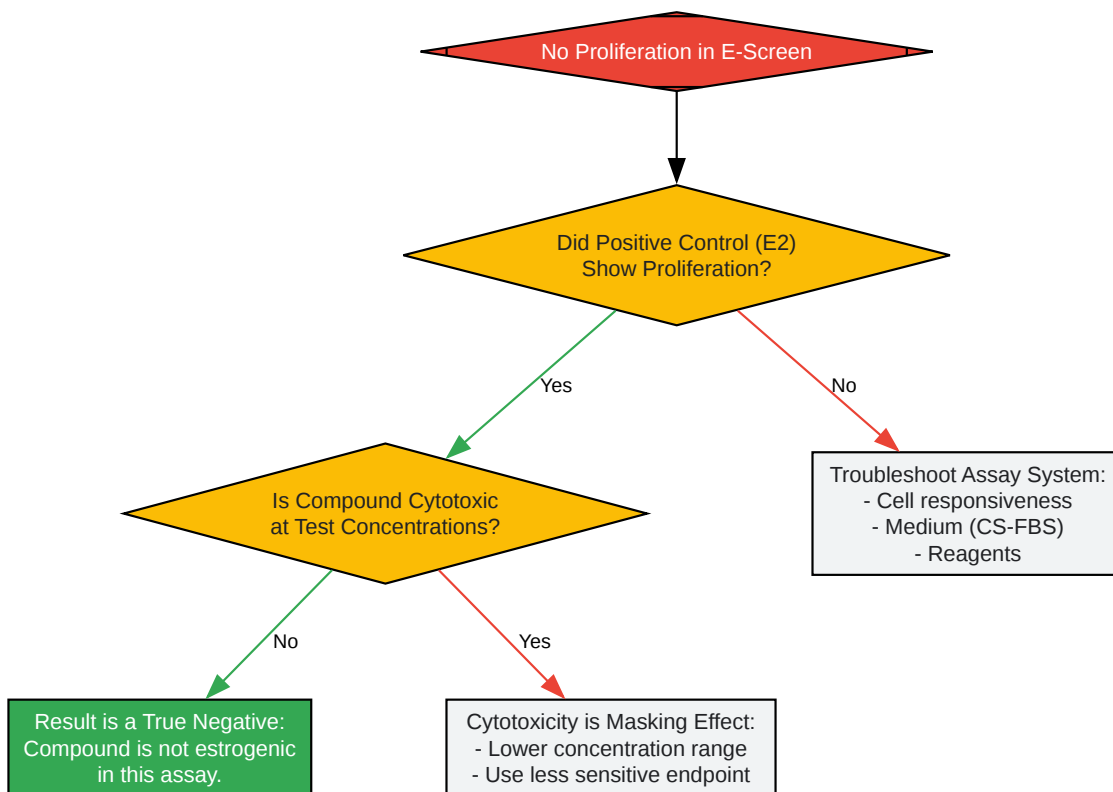
The following table summarizes key quantitative data from in vitro studies on **homosalate**'s endocrine activity. It is crucial to note that activity is often observed at concentrations that may approach or exceed cytotoxic levels.

Assay Type	Endpoint	Cell Line/System	Result	Reference(s)
Estrogenic Activity	Cell Proliferation	MCF-7	EC50 = 1.56 μ M	
ER α Transcriptional Activation	Modified HEK293 Cells	Low to moderate activation observed		
Androgenic Activity	Agonistic Activity	Recombinant Yeast (hAR)	EC50 = 170 μ M	
Anti-Androgenic Activity	Antagonistic Activity	Recombinant Yeast (hAR)	IC50 = 107 μ M	
Antagonistic Activity	MDA-kb2	Antagonized dihydrotestosterone activity		
Genotoxicity	Micronucleus Formation	MCF-7	Significantly induced at 750 μ M and 1000 μ M	

Signaling Pathway and Experimental Workflow Diagrams







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